molecular formula C23H31N3O3 B12497888 Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[4-(diethylamino)benzyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12497888
M. Wt: 397.5 g/mol
InChI Key: VYXZXTFOAHZQIF-UHFFFAOYSA-N
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Description

Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester functional group. This compound is notable for its intricate structure, which includes a morpholine ring, a diethylamino group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with morpholine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The final step involves the esterification of the amine with methyl 2-(chlorocarbonyl)benzoate under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ alternative reducing agents and catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products include primary amines.

    Substitution: The major products include substituted benzoates.

Scientific Research Applications

Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The benzoate ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-({[4-(dimethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate
  • Methyl 5-({[4-(ethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate
  • Methyl 5-({[4-(methylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate

Uniqueness

Methyl 5-({[4-(diethylamino)phenyl]methyl}amino)-2-(morpholin-4-yl)benzoate is unique due to the presence of the diethylamino group, which can enhance its interaction with biological targets compared to similar compounds with different substituents. The morpholine ring also contributes to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 5-[[4-(diethylamino)phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H31N3O3/c1-4-25(5-2)20-9-6-18(7-10-20)17-24-19-8-11-22(21(16-19)23(27)28-3)26-12-14-29-15-13-26/h6-11,16,24H,4-5,12-15,17H2,1-3H3

InChI Key

VYXZXTFOAHZQIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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